molecular formula C20H13BrN2O3 B4962029 2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile

2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile

Cat. No. B4962029
M. Wt: 409.2 g/mol
InChI Key: CDSSVKCUMMIWMJ-GDNBJRDFSA-N
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Description

2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound belongs to the class of acrylonitriles and is known for its unique chemical structure, which makes it suitable for various research studies.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile involves the inhibition of various enzymes and signaling pathways that play a crucial role in the development and progression of cancer and inflammatory diseases. This compound has been found to inhibit the activity of NF-kB and COX-2, which are known to be involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile exhibits potent anti-inflammatory and anti-cancer effects. It has been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, this compound has been found to reduce inflammation and oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile in lab experiments is its high potency and specificity towards cancer cells and inflammatory pathways. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research of 2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile. Some of the potential areas of research include:
1. Development of new drug formulations that improve the solubility and bioavailability of this compound.
2. Identification of new targets and pathways that can be modulated by this compound for the treatment of various diseases.
3. Investigation of the potential synergistic effects of this compound with other drugs for the treatment of cancer and inflammatory diseases.
4. Development of new imaging techniques that can help in the identification and tracking of this compound in vivo.
Conclusion:
In conclusion, 2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile is a chemical compound that has significant potential for the development of new drugs for the treatment of cancer and inflammatory diseases. Its unique chemical structure and potent anti-cancer and anti-inflammatory properties make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile involves the reaction of 4-bromoacetophenone with 2-methyl-5-nitrobenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with furfural in the presence of piperidine to obtain the final compound.

Scientific Research Applications

The chemical compound 2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile has been extensively studied for its potential applications in drug development. It has been found to exhibit significant anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O3/c1-13-2-7-17(23(24)25)11-19(13)20-9-8-18(26-20)10-15(12-22)14-3-5-16(21)6-4-14/h2-11H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSSVKCUMMIWMJ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enenitrile

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